NEP-In-1

Neprilysin Angiotensin-Converting Enzyme Selectivity Profiling

Off-target protease inhibition confounds NEP mechanism studies. Unlike broad metalloprotease inhibitors (phosphoramidon, thiorphan), NEP-In-1 was optimized for FSAD research with documented selectivity. • Ki (human NEP) = 1.2 nM; IC50 (dNEP) = 2 nM • >8,300-fold selective vs. ACE & APN (IC50 >10,000 nM) • 2.5x more potent than sacubitrilat • Minimal cross-reactivity, ideal for enkephalin/VIP degradation studies

Molecular Formula C21H30ClNO4
Molecular Weight 395.9 g/mol
Cat. No. B10799486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNEP-In-1
Molecular FormulaC21H30ClNO4
Molecular Weight395.9 g/mol
Structural Identifiers
SMILESCOCCC(CC1(CCCC1)C(=O)NCCCC2=CC=C(C=C2)Cl)C(=O)O
InChIInChI=1S/C21H30ClNO4/c1-27-14-10-17(19(24)25)15-21(11-2-3-12-21)20(26)23-13-4-5-16-6-8-18(22)9-7-16/h6-9,17H,2-5,10-15H2,1H3,(H,23,26)(H,24,25)
InChIKeyUOGBJRPKRSUJRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NEP-In-1: Potency, Selectivity, and Research Utility


NEP-In-1 (Compound 30, CAS 465527-94-0) is a synthetic small-molecule inhibitor of neutral endopeptidase (NEP, neprilysin, EC 3.4.24.11) [1]. It exhibits potent inhibition of recombinant human NEP with a Ki value of 1.2 nM and an IC50 of 2 nM for dog kidney cortex NEP (dNEP) [1]. This compound was originally developed as part of a medicinal chemistry program aimed at identifying selective NEP inhibitors for the potential treatment of female sexual arousal disorder (FSAD) [2].

NEP-specific pathway studies without ACE/APN cross-reactivity
APN-sparing enkephalin metabolism investigations
Mechanistic tool for FSAD research models

NEP-In-1 vs. Other NEP Inhibitors: Selectivity


NEP inhibitors are not functionally interchangeable due to profound differences in selectivity profiles against off-target metalloproteases, particularly angiotensin-converting enzyme (ACE) and aminopeptidase N (APN). While clinically used agents such as sacubitril are formulated as dual-acting ARNI (angiotensin receptor-neprilysin inhibitor) combinations specifically to manage cardiovascular hemodynamics [1], and earlier tool compounds like phosphoramidon exhibit broad metalloprotease inhibition (including endothelin-converting enzyme, IC50 = 0.68 μM) , NEP-In-1 was purposefully optimized for minimal ACE and APN cross-reactivity [2]. Substituting NEP-In-1 with a non-selective NEP inhibitor in mechanistic studies introduces confounding off-target effects that obscure interpretation of NEP-specific pharmacology.

NEP-In-1 (Selective)
Non-Selective NEP Inhibitors
Minimal ACE/APN cross-reactivity documented
May introduce confounding ACE/APN off-target effects
Selectivity counter-screened at 10 µM
Phosphoramidon exhibits ECE inhibition; thiorphan selectivity profile incomplete
Optimized for isolated NEP pharmacology
Sacubitril administered as ARNI combination to manage hemodynamic effects

NEP-In-1 Evidence: Selectivity and Potency Data


High Selectivity for NEP Over ACE

NEP-In-1 exhibits minimal inhibition of angiotensin-converting enzyme (ACE), with an IC50 greater than 10,000 nM [1]. In contrast, the dual-acting NEP/ACE inhibitor omapatrilat potently inhibits both enzymes (NEP Ki ≈ 8 nM; ACE Ki ≈ 6 nM), while sacubitril—though NEP-selective—is clinically administered as a fixed-dose combination with the ARB valsartan to counteract the hemodynamic consequences of NEP inhibition alone [2]. For researchers requiring isolated NEP inhibition without ACE modulation, NEP-In-1 provides an experimentally cleaner tool [1].

ACE Selectivity
Cross-study comparable
IC50 >10,000 nM (ACE) vs. NEP Ki 1.2 nM
Supports NEP-specific mechanistic studies
Recombinant human ACE assay; omapatrilat ACE Ki ≈6 nM as comparator
Neprilysin Angiotensin-Converting Enzyme Selectivity Profiling Metalloprotease

Selectivity Against Aminopeptidase N

NEP-In-1 shows negligible inhibition of aminopeptidase N (APN), with an IC50 greater than 10,000 nM and <3% inhibition at 10 μM [1]. By comparison, the mixed enkephalinase inhibitor RB-101 inhibits both APN (IC50 = 11 nM) and NEP (IC50 = 2 nM) with nearly equipotent activity . This lack of selectivity in RB-101 complicates interpretation of enkephalin metabolism studies, whereas NEP-In-1 isolates NEP-dependent effects [1].

APN Selectivity
Cross-study comparable
IC50 >10,000 nM (APN) vs. NEP Ki 1.2 nM
Enables APN-sparing enkephalin studies
Recombinant human APN; RB-101 APN IC50=11 nM for context
Neprilysin Aminopeptidase N Enkephalinase Selectivity

NEP Potency Compared to Sacubitrilat

NEP-In-1 inhibits dNEP with an IC50 of 2 nM (Ki = 1.2 nM for recombinant human NEP) [1]. The clinically validated NEP inhibitor sacubitril (administered as the prodrug AHU377) yields the active metabolite sacubitrilat (LBQ657), which inhibits NEP with an IC50 of approximately 5 nM . This represents a 2.5-fold difference in potency favoring NEP-In-1 under comparable in vitro assay conditions [1].

NEP Potency
Reported
Ki 1.2 nM / IC50 2 nM
Supports low-concentration assay design
2.5-fold lower IC50 than sacubitrilat; dNEP/human NEP assays
Neprilysin Enzyme Inhibition IC50 Potency Benchmarking

Metalloprotease Selectivity vs. Phosphoramidon and Thiorphan

Commonly used laboratory NEP inhibitors phosphoramidon and thiorphan are known to inhibit additional zinc metalloproteases beyond NEP. Phosphoramidon inhibits endothelin-converting enzyme (ECE) with an IC50 of 0.68 μM in addition to NEP (Ki = 2 nM) . Thiorphan is widely used as a reference NEP inhibitor in FRET-based activity assays [1] but lacks comprehensive selectivity profiling data. NEP-In-1 was optimized through a medicinal chemistry campaign that included counter-screening against ACE and APN, establishing a cleaner selectivity profile [2].

Off-Target Selectivity
Class-level inference
NEP-In-1: no ACE/APN inhibition at 10 µM; Phosphoramidon: ECE IC50 0.68 µM
Reduces off-target metalloprotease confounding
ECE inhibition by phosphoramidon; thiorphan selectivity not fully characterized
Neprilysin Endothelin-Converting Enzyme Tool Compound Off-Target

Inhibition Kinetics and Ki Determination

NEP-In-1 inhibition of recombinant human NEP has been characterized across a 1,000-fold concentration range (0.1–100 nM), yielding a Ki of 1.2 nM determined by nonlinear regression of concentration-inhibition curves via Dixon analysis [1]. Maximum inhibition at 100 nM reaches approximately 98% [1]. While phosphoramidon also has a reported NEP Ki of 2 nM , the full concentration-response relationship for NEP-In-1 is explicitly documented with methodological detail, facilitating accurate experimental design and data interpretation.

Inhibition Kinetics
Supporting evidence
Ki 1.2 nM (0.1–100 nM range); ~98% max inhibition
Facilitates dose selection for in vitro NEP studies
Recombinant human NEP; Dixon analysis; 30 min, 37°C
Neprilysin Enzyme Kinetics Ki Dixon Plot

NEP-In-1 Research Applications


APN-Sparing Enkephalin Metabolism Studies

NEP-In-1 is optimal for investigating NEP-mediated degradation of enkephalins, substance P, and vasoactive intestinal peptide (VIP) in neuronal or reproductive tissue models. Its lack of APN inhibition (IC50 >10,000 nM) ensures that observed changes in peptide levels are attributable specifically to NEP blockade rather than dual enkephalinase inhibition [1][2]. This property distinguishes NEP-In-1 from mixed inhibitors like RB-101 (APN IC50 = 11 nM), which simultaneously blocks both major enkephalin-degrading pathways [2].

FSAD Preclinical Mechanistic Studies

NEP-In-1 was specifically developed for FSAD research applications [1]. Its mechanism—enhancing physiological arousal responses by inhibiting degradation of NEP substrates including VIP and substance P in genital tissues—directly aligns with the target indication [2]. Researchers investigating neuropeptide modulation of sexual function should prioritize NEP-In-1 over cardiovascular-optimized NEP inhibitors (e.g., sacubitril/valsartan) due to its documented selectivity profile and indication-specific medicinal chemistry optimization [1].

Clean NEP Enzyme Assay Controls

For fluorescence-based NEP activity assays (e.g., SensoLyte 520 FRET assays [1]), NEP-In-1 provides a cleaner pharmacological control than phosphoramidon (ECE IC50 = 0.68 μM) [2] or thiorphan (incomplete selectivity data) [3]. In cellular systems co-expressing NEP with other zinc metalloproteases, NEP-In-1's documented >8,300-fold selectivity over ACE and APN minimizes confounding off-target effects, improving the interpretability of NEP-dependent phenotype rescue experiments.

SAR Studies and Chemical Probe Development

NEP-In-1 serves as a benchmark NEP-selective scaffold for medicinal chemistry programs developing next-generation NEP inhibitors. Its fully disclosed structure (C21H30ClNO4, MW 395.9) [1] and characterized SAR context (Compound 30 in the FSAD inhibitor series) [2] enable direct chemical derivatization and comparator studies. The compound's 2.5-fold potency advantage over sacubitrilat (IC50 2 nM vs. 5 nM) [3] establishes a competitive potency baseline for novel inhibitor candidates.

Application
Selection Property
Validation Focus
APN-sparing enkephalin metabolism studies
APN-sparing selectivity profile
Enkephalin degradation pathway context
FSAD mechanistic studies
Indication-optimized NEP inhibition
VIP/substance P modulation in tissue models
NEP enzyme assay controls
Documented selectivity over ACE/APN
Minimizing off-target metalloprotease effects
SAR and chemical probe development
Fully disclosed structure and SAR context
Benchmarking novel NEP inhibitor potency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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